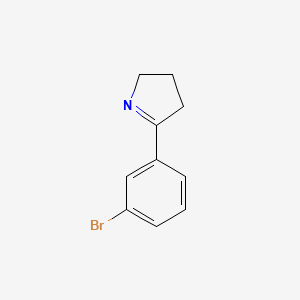

5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole” were not found, similar compounds have been synthesized through various methods. For instance, a study described the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs in three steps, starting from substituted anilines .Applications De Recherche Scientifique

- Synthesis and Characterization : The compound was synthesized in three steps from substituted anilines and characterized using spectroscopic techniques .

- Anticancer Screening : It was tested against 58 cancer cell lines using the National Cancer Institute (NCI US) protocol. Notably, it demonstrated significant anticancer activity against certain cancer cell lines. For instance, the CNS cancer cell line SNB-75 showed a percent growth inhibition (PGI) of 41.25% when exposed to this compound .

- Promising Compound : Compound 4e exhibited remarkable sensitivity against SNB-75, making it a potential candidate for further investigation .

Heterocyclic Chemistry:

- Building Block : Researchers have used 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity and unique structural features make it valuable in designing novel molecules .

Organic Synthesis:

- Functional Group Introduction : The bromophenyl group in this compound can serve as a versatile functional group for further derivatization. Chemists can exploit this reactivity to create diverse organic molecules for various applications .

Medicinal Chemistry:

- Drug Design : The 3,4-dihydro-2H-pyrrole scaffold is of interest in drug design due to its potential for bioactivity. Researchers explore modifications of this core structure to develop new pharmaceutical agents .

Toxicity Prediction and ADME Studies:

- Safety Assessment : Researchers evaluate the compound’s toxicity using in silico methods. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development .

Propriétés

IUPAC Name |

5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWKPAZUDJORHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B2758166.png)

![1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2758170.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)

![1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2758175.png)

![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2758185.png)

![Tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate](/img/structure/B2758186.png)